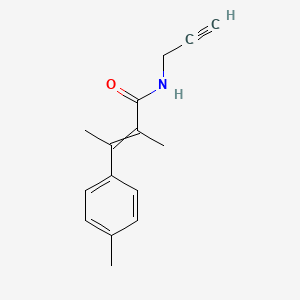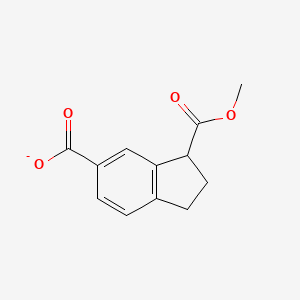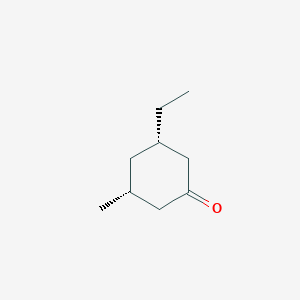
(3S,5R)-3-Ethyl-5-methylcyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,5R)-3-Ethyl-5-methylcyclohexan-1-one is an organic compound with a unique stereochemistry. It is a chiral molecule, meaning it has non-superimposable mirror images. This compound is part of the cyclohexanone family, characterized by a six-membered ring containing a ketone functional group. The specific stereochemistry of this compound makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5R)-3-Ethyl-5-methylcyclohexan-1-one typically involves the use of stereoselective methods to ensure the correct configuration of the chiral centers. One common approach is the asymmetric hydrogenation of a suitable precursor, such as a substituted cyclohexene. Catalysts like rhodium or ruthenium complexes are often employed to achieve high enantioselectivity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of chiral auxiliaries or ligands can also enhance the stereoselectivity of the process.
Analyse Des Réactions Chimiques
Types of Reactions
(3S,5R)-3-Ethyl-5-methylcyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or esters.
Reduction: The ketone can be reduced to form secondary alcohols.
Substitution: The ethyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) is typical.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction typically produces secondary alcohols.
Applications De Recherche Scientifique
(3S,5R)-3-Ethyl-5-methylcyclohexan-1-one has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound’s stereochemistry makes it useful in studying enzyme-substrate interactions and chiral recognition processes.
Medicine: It can serve as a precursor for the synthesis of pharmaceuticals with specific stereochemical requirements.
Industry: The compound is used in the production of fragrances and flavors due to its unique odor profile.
Mécanisme D'action
The mechanism by which (3S,5R)-3-Ethyl-5-methylcyclohexan-1-one exerts its effects depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, influencing their activity through stereospecific binding. The pathways involved can vary, but often include modulation of metabolic processes or signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R,5S)-3-Ethyl-5-methylcyclohexan-1-one: The enantiomer of the compound with opposite stereochemistry.
Cyclohexanone: The parent compound without the ethyl and methyl substituents.
3-Methylcyclohexanone: A similar compound with only a methyl substituent.
Uniqueness
The uniqueness of (3S,5R)-3-Ethyl-5-methylcyclohexan-1-one lies in its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for studying stereochemical effects in various applications.
Propriétés
Numéro CAS |
59962-36-6 |
|---|---|
Formule moléculaire |
C9H16O |
Poids moléculaire |
140.22 g/mol |
Nom IUPAC |
(3S,5R)-3-ethyl-5-methylcyclohexan-1-one |
InChI |
InChI=1S/C9H16O/c1-3-8-4-7(2)5-9(10)6-8/h7-8H,3-6H2,1-2H3/t7-,8+/m1/s1 |
Clé InChI |
JZCMFZURXPHATG-SFYZADRCSA-N |
SMILES isomérique |
CC[C@H]1C[C@H](CC(=O)C1)C |
SMILES canonique |
CCC1CC(CC(=O)C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


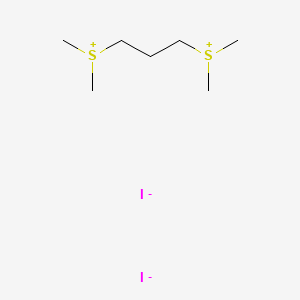
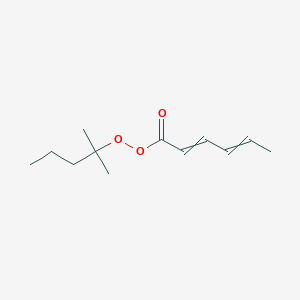
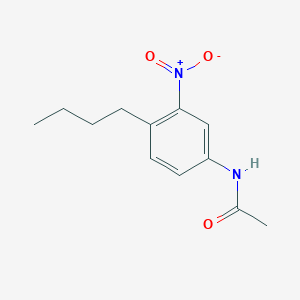


![2-{Phenyl[(trimethylsilyl)oxy]methyl}-1,3,2lambda~5~-dioxaphospholan-2-one](/img/structure/B14594660.png)
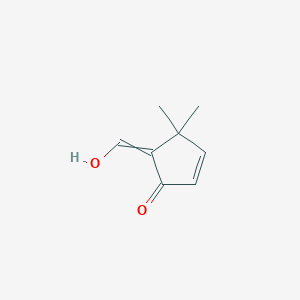


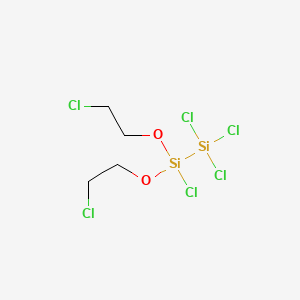
![Ethyl [(2,2-diethoxyethyl)carbamoyl]carbamate](/img/structure/B14594714.png)
